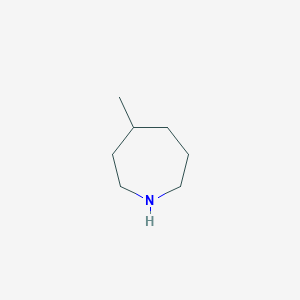

4-Methylazepane

Description

Properties

IUPAC Name |

4-methylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZHYWWKUYGHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598959 | |

| Record name | 4-Methylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40192-30-1 | |

| Record name | 4-Methylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 4-Methylazepane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylazepane, a cyclic amine with a seven-membered ring, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents, influencing factors such as reaction kinetics, solubility, and bioavailability of its derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols for their determination, and outlines a general workflow for its characterization.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are not widely published. Therefore, a combination of predicted and available data is presented.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | PubChem[1] |

| Molecular Weight | 113.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 40192-30-1 | ChemicalBook[2] |

Physical Properties

| Property | Value (Predicted) | Source |

| Boiling Point | 155-156 °C (at 745 Torr) | ChemicalBook[2] |

| Melting Point | Not available | - |

| Density | 0.807 ± 0.06 g/cm³ | ChemicalBook[3] |

Chemical Properties

| Property | Value (Predicted) | Source |

| pKa | 11.27 ± 0.40 | ChemicalBook[2][3] |

| LogP | 1.8 | Molinspiration[4] |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents like ethanol and DMSO. | Inferred from structure and general amine properties. |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of a liquid amine like this compound are provided below. These are generalized procedures and may require optimization for this specific compound.

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This micro-method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Mineral oil

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of pKa by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a base, it refers to the pKa of its conjugate acid. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water

Procedure:

-

A known concentration of this compound is dissolved in deionized water.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized HCl solution is added in small, known increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once it stabilizes.

-

The titration is continued until a significant change in pH is observed, indicating the equivalence point has been passed.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

-

Expected Signals: The spectrum would show signals corresponding to the methyl group protons, the methine proton at the 4-position, and the methylene protons of the azepane ring. The chemical shifts and coupling patterns would provide detailed structural information.

¹³C NMR Spectroscopy:

-

Sample Preparation: 20-50 mg of this compound is dissolved in a suitable deuterated solvent.

-

Expected Signals: The spectrum would display distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the methine carbon, and the different methylene carbons in the ring.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a volatile amine like this compound, Electron Ionization (EI) is a common technique.

Procedure:

-

A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized and ionized by a beam of high-energy electrons.

-

The resulting molecular ion and fragment ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Expected Fragmentation: The mass spectrum of this compound would likely show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns for cyclic amines involve ring cleavage and loss of small alkyl fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational frequencies. This provides information about the functional groups present.

Procedure:

-

A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

The plates are placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded.

-

Expected Absorptions: As a secondary amine, this compound would exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups would be observed around 2850-3000 cm⁻¹. C-N stretching and N-H bending vibrations would also be present in the fingerprint region.[5]

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a liquid compound like this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Logic for Spectroscopic Analysis

This diagram outlines the logical approach to using different spectroscopic methods for the structural elucidation of this compound.

Caption: Logic diagram for the spectroscopic analysis of this compound.

References

- 1. This compound | C7H15N | CID 19600416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(SALTDATA: FREE) | 40192-30-1 [amp.chemicalbook.com]

- 3. This compound(SALTDATA: FREE) | 40192-30-1 [amp.chemicalbook.com]

- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 4-Methylazepane: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-Methylazepane.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.95 | Doublet | 3H | -CH₃ |

| ~1.2-1.4 | Multiplet | 2H | -CH₂- (C5) |

| ~1.5-1.7 | Multiplet | 3H | -CH- (C4), -CH₂- (C3 or C5 protons) |

| ~1.8 (variable) | Broad Singlet | 1H | N-H |

| ~2.6-2.8 | Multiplet | 4H | -N-CH₂- (C2, C7) |

Note: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. The multiplicity of the methylene protons can be complex due to overlapping signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~22.5 | -CH₃ |

| ~30.0 | C4 |

| ~36.0 | C3, C5 |

| ~49.0 | C2, C7 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3350-3310 | N-H stretch | Weak to Medium |

| ~2950-2850 | C-H stretch (alkane) | Strong |

| ~1460 | C-H bend (methylene) | Medium |

| ~1250-1020 | C-N stretch (aliphatic amine) | Medium to Weak |

| ~910-665 | N-H wag | Medium, Broad |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 113 | [M]⁺ (Molecular Ion) |

| 98 | [M-CH₃]⁺ |

| 84 | [M-C₂H₅]⁺ |

| 70 | [M-C₃H₇]⁺ |

| 56 | Alpha-cleavage fragment |

| 43 | Alpha-cleavage fragment |

Note: The fragmentation pattern of cyclic amines can be complex. The most characteristic fragmentation is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters would need to be optimized for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The use of an internal standard such as tetramethylsilane (TMS) is recommended for referencing the chemical shifts to 0 ppm.

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans is used to obtain a good signal-to-noise ratio. The addition of a few drops of D₂O to the NMR tube will result in the exchange of the N-H proton with deuterium, causing the N-H signal to disappear from the spectrum, which can be a useful diagnostic tool.[1]

-

¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (Liquid): Place a drop of liquid this compound between two KBr or NaCl plates to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the crystal of an ATR accessory. This is often the simplest method for liquid samples.

-

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum. For secondary amines, a single N-H stretching band is expected in the 3350-3310 cm⁻¹ region.[2]

2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions produced.

-

Data Analysis: Identify the molecular ion peak ([M]⁺). For a compound containing one nitrogen atom, the molecular weight will be an odd number according to the nitrogen rule.[3] Analyze the fragmentation pattern to deduce the structure. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, where the C-C bond adjacent to the nitrogen is broken.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

4-Methylazepane: A Technical Guide to Crystal Structure and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and conformational properties of 4-methylazepane, a saturated seven-membered nitrogen-containing heterocycle. While an experimental crystal structure for this compound is not publicly available, this document synthesizes information from theoretical studies, spectroscopic data, and crystallographic data of the parent azepane and related substituted derivatives to offer a detailed analysis of its likely solid-state and solution-phase behavior. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis, providing insights into the stereoelectronic properties and conformational landscape of this important molecular scaffold. The azepane moiety is a recurring motif in a variety of bioactive molecules and approved pharmaceuticals.[1] The conformational flexibility of the seven-membered ring is a critical determinant of a molecule's biological activity and interaction with its target.[1][2]

Introduction to this compound

This compound (C₇H₁₅N) is a derivative of azepane, a saturated heterocycle analogous to cycloheptane where one methylene group is replaced by a nitrogen atom. The introduction of a methyl group at the 4-position introduces a chiral center and influences the conformational preferences of the flexible seven-membered ring. Understanding these preferences is crucial for the rational design of molecules incorporating this scaffold, as different conformations can present distinct pharmacophoric features.

Hypothetical Crystal Structure and Solid-State Packing

In the absence of an experimental crystal structure for this compound, we can infer its likely solid-state characteristics from the known crystal structure of the parent compound, azepane (Cambridge Structural Database ID: 707207).[3] In the solid state, molecules are arranged to maximize favorable intermolecular interactions, such as hydrogen bonding and van der Waals forces. For this compound, it is anticipated that N-H···N hydrogen bonds would be a dominant feature in its crystal packing, similar to the parent azepane. The methyl group would likely orient itself to minimize steric hindrance with neighboring molecules.

Conformational Analysis of the Azepane Ring

The seven-membered azepane ring is conformationally flexible and is known to exist in several low-energy conformations, primarily variations of chair and boat forms. The most stable conformations for cycloheptane, and by extension azepane, are generally considered to be the twist-chair and chair conformations.[4] The presence of the nitrogen heteroatom and the methyl substituent at the 4-position will influence the relative energies of these conformers.

Key Conformations

Theoretical studies on azepane and its derivatives suggest that the twist-chair conformation is often the most stable.[4] The chair conformation can also be a low-energy state and may be a transition state in some cases.[4] For this compound, the methyl group can occupy either a pseudo-axial or a pseudo-equatorial position in these conformations, leading to different energetic profiles.

Quantitative Conformational Data (from related structures)

While specific experimental data for this compound is unavailable, the following table summarizes representative geometric parameters derived from the crystal structure of the parent azepane and theoretical calculations on related systems. These values provide a baseline for understanding the geometry of the this compound ring.

| Parameter | Representative Value | Source |

| Bond Lengths (Å) | ||

| C-N | 1.459 | Experimental (Azepane)[4] |

| C-C | 1.527 | Experimental (Azepane)[4] |

| **Bond Angles (°) ** | ||

| C-N-C | 112.16 - 114.52 | Experimental (Azepane)[4] |

| C-C-C | 114.8 - 116.9 | Calculated (Azepane)[4] |

| Ring Puckering Parameters | ||

| Cremer-Pople Parameters | N-3 parameters describe the ring's 3D shape | Theoretical[5][6] |

Experimental and Computational Methodologies

The determination of the crystal structure and conformational landscape of a molecule like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[7]

Protocol:

-

Crystallization: High-quality single crystals of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[8]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (refinement).

Logical Workflow for Single-Crystal X-ray Diffraction

Caption: General workflow for determining a crystal structure using single-crystal X-ray diffraction.

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution.[9] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), the relative populations of different conformers can be determined.

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY/ROESY) NMR spectra are acquired. Temperature-dependent NMR studies can also be performed to investigate the thermodynamics of conformational exchange.

-

Data Analysis: Coupling constants (e.g., ³JHH) are measured to infer dihedral angles via the Karplus equation. NOE data provides information on through-space proximities of protons, which helps to distinguish between different conformers.

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Conclusion

While a definitive crystal structure of this compound remains to be determined, a robust understanding of its conformational behavior can be achieved through a synergistic approach combining theoretical calculations with spectroscopic methods. The flexible azepane ring is expected to predominantly adopt twist-chair and chair conformations, with the 4-methyl substituent influencing the equilibrium between these forms. The experimental and computational protocols outlined in this guide provide a clear roadmap for researchers seeking to further elucidate the structural and dynamic properties of this compound and related compounds, which is essential for their application in drug discovery and materials science. The conformational diversity of substituted azepanes is a key factor in their bioactivity, and the ability to control or predict this diversity is crucial for effective molecular design.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. jopir.in [jopir.in]

- 3. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-Methylazepane Derivatives: A Technical Whitepaper on Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, bestowing unique three-dimensional conformations that are advantageous for molecular recognition by biological targets. The introduction of a methyl group at the 4-position of the azepane ring offers a strategic modification to enhance potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the documented biological activities of novel derivatives based on or structurally related to the 4-methylazepane core. While direct research on a wide array of novel this compound derivatives is still emerging, this paper synthesizes findings from closely related azepane and diazepine analogs to forecast the therapeutic potential of this chemical class. We will explore their anticancer, antimicrobial, and central nervous system (CNS) activities, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Derivatives of the azepane and diazepine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical cellular processes such as tubulin polymerization and cell cycle progression. The incorporation of the this compound moiety is hypothesized to enhance binding affinity and selectivity for various cancer-related targets.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various azepane and diazepine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 9a | Benzodiazepine | A549 (Lung) | 0.006 | CA-4 | - |

| 9a | Benzodiazepine | HeLa (Cervical) | 0.015 | CA-4 | - |

| 9a | Benzodiazepine | MCF-7 (Breast) | 0.008 | CA-4 | - |

| 9a | Benzodiazepine | K562 (Leukemia) | 0.007 | CA-4 | - |

| 9a | Benzodiazepine | HCT-116 (Colon) | 0.011 | CA-4 | - |

| 7c | Thieno[1][2]diazepine | HepG-2 (Liver) | 4.4 | Vinblastine | - |

| 7e | Thieno[1][2]diazepine | MCF-7 (Breast) | 6.2 | Vinblastine | - |

| 7f | Thieno[1][2]diazepine | HCT-116 (Colon) | 5.8 | Vinblastine | - |

| 5d | Diazepam-sulfonamide | HepG2 (Liver) | 8.98 | Sorafenib | 9.18 |

| 5d | Diazepam-sulfonamide | HCT116 (Colon) | 7.77 | Sorafenib | 5.47 |

| 5d | Diazepam-sulfonamide | MCF-7 (Breast) | 6.99 | Sorafenib | 7.26 |

| 3 | Pyrrolo[1,2-a]azepine | HepG2 (Liver) | 0.004 | Doxorubicin | 0.0108 |

| 6 | Pyrrolo[1,2-a]azepine | HepG2 (Liver) | 0.0016 | Doxorubicin | 0.0108 |

| 5b | Pyrrolo[1,2-a]azepine | MCF7 (Breast) | 0.0107 | Doxorubicin | - |

| 6 | Pyrrolo[1,2-a]azepine | HCT116 (Colon) | 0.0211 | Doxorubicin | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well microtiter plates

-

Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualization: Anticancer Assay Workflow

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of this compound derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Azepane and diazepine derivatives have shown promising activity against a range of bacteria and fungi. The this compound scaffold can be explored for the development of new antimicrobial drugs with improved efficacy.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of various azepine and diazepine derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| 1v | 1,5-Benzodiazepine | C. neoformans | 2 | Fluconazole | 64 |

| 1w | 1,5-Benzodiazepine | C. neoformans | 6 | Fluconazole | 64 |

| 1v | 1,5-Benzodiazepine | E. coli | 40 | Chloromycin | 40 |

| 1v | 1,5-Benzodiazepine | S. aureus | 40 | Chloromycin | 40 |

| 9 | Curcumin-based diazepine | S. aureus | 1.56 | - | - |

| 9 | Curcumin-based diazepine | MRSA | 1.56 | - | - |

| 9 | Curcumin-based diazepine | K. pneumoniae | 50 | - | - |

| 6c | Imidazo[1,2-a]azepine | S. aureus | 4 | - | - |

| 12 | Pyridobenzazepine | C. sporogenes | 39 | - | - |

| 29 | Substituted azepine | E. coli | 78 | - | - |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in the growth medium in the 96-well plates. The final volume in each well is typically 100 µL.

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (medium and inoculum without compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Central Nervous System (CNS) Activity

The unique conformational flexibility of the azepane ring makes it an attractive scaffold for the design of CNS-active agents. Derivatives of azepane and related structures have shown high affinity for various CNS receptors, including dopamine and serotonin receptors, suggesting their potential in treating neurological and psychiatric disorders.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of various compounds with structural similarities to azepane derivatives for dopamine D2 and serotonin 5-HT3 receptors. A lower Ki value indicates a higher binding affinity.

| Compound ID | Target Receptor | Ki (nM) | Radioligand |

| 6 | Dopamine D2 | 0.26 | [¹²⁵I]ABN |

| 7 | Dopamine D2 | 0.07 | [¹²⁵I]ABN |

| 11 | Dopamine D2 | 0.11 | [¹²⁵I]ABN |

| 12 | Dopamine D2 | 0.11 | [¹²⁵I]ABN |

| Aripiprazole | Dopamine D2 | 0.46 | [¹²⁵I]ABN |

| Cilansetron (24b) | Serotonin 5-HT3 | 0.19 | [³H]GR65630 |

| Derivative 5 | Serotonin 5-HT3 | 9.9 | - |

| Derivative 21a | Serotonin 5-HT3 | 12.3 | - |

| Derivative 21b | Serotonin 5-HT3 | 9.9 | - |

| Ondansetron | Serotonin 5-HT3 | ~1.33 | [³H]GR65630 |

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors (e.g., from HEK293 cells)

-

Radioligand (e.g., [³H]Spiperone)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl2)

-

Non-specific binding determinator (e.g., 10 µM Haloperidol)

-

Test compounds (this compound derivatives)

-

96-well plates

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding determinator, and cell membranes.

-

Competitive Binding: Assay buffer, radioligand, various concentrations of the test compound, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value for each test compound is determined from a competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: G-Protein Coupled Receptor (GPCR) Signaling Pathway

Caption: A simplified diagram of the inhibitory G-protein coupled receptor signaling pathway, relevant to the action of Dopamine D2 receptor antagonists.

Conclusion and Future Directions

The data compiled in this whitepaper, drawn from structurally analogous azepane and diazepine derivatives, strongly suggests that the this compound scaffold holds significant promise for the development of novel therapeutics. The observed potent anticancer, broad-spectrum antimicrobial, and specific CNS receptor modulating activities highlight the versatility of this chemical core. The introduction of the 4-methyl group can be strategically employed to fine-tune the pharmacological profile of these derivatives, potentially leading to compounds with enhanced efficacy, selectivity, and improved drug-like properties.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of novel this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to elucidate the key structural features required for optimal activity and selectivity for each therapeutic target. Furthermore, in vivo studies will be necessary to validate the preclinical potential of the most promising candidates. The exploration of the this compound scaffold represents a fertile ground for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and neurology.

References

- 1. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 4-Methylazepane Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its inherent three-dimensional character, which allows for extensive exploration of chemical space. This feature enables the fine-tuning of physicochemical and pharmacokinetic properties, making azepane derivatives attractive candidates for drug discovery programs targeting a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. Among the various substituted azepanes, 4-methylazepane analogs represent a promising class of compounds with the potential for diverse biological activities. This technical guide provides an in-depth exploration of the chemical space of this compound analogs, covering their synthesis, biological activities, and structure-activity relationships (SAR).

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be approached through various synthetic routes, primarily focusing on the construction of the seven-membered ring and the introduction of substituents. Key strategies include ring expansion reactions, intramolecular cyclizations, and functionalization of pre-existing azepane cores.

A common precursor for the synthesis of 4-substituted azepanes is a 4-azepanone derivative. The introduction of the methyl group at the 4-position can be achieved through several methods:

-

Grignard Reaction: Treatment of a 4-azepanone with a methyl Grignard reagent (CH₃MgBr) followed by dehydration or reduction can yield this compound derivatives.

-

Wittig Reaction: The Wittig reaction can be employed to introduce an exo-methylene group at the 4-position, which can be subsequently reduced to a methyl group.

-

Nucleophilic Substitution: A precursor with a suitable leaving group at the 4-position can undergo nucleophilic substitution with a methylating agent.

Biological Activities and Therapeutic Potential

Azepane-containing compounds have demonstrated a broad spectrum of pharmacological activities. While specific data for a comprehensive library of this compound analogs is emerging, the existing literature on substituted azepanes provides valuable insights into their therapeutic potential.

Anticancer Activity

Several studies have highlighted the potential of azepane derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

| Compound ID | Target/Cell Line | IC50 (µM) |

| AZ-1 | HCT-116 (Colon Carcinoma) | 1.09 |

| AZ-2 | A549 (Lung Carcinoma) | 45.16 |

| AZ-3 | HepG2 (Hepatocellular Carcinoma) | 53.64 |

| AZ-4 | MCF-7 (Breast Adenocarcinoma) | 25.1 |

Central Nervous System (CNS) Activity

The azepane scaffold is also found in molecules targeting the central nervous system, including opioid and dopamine receptors. The conformational flexibility of the azepane ring is believed to play a crucial role in the interaction with these receptors. Modifications at the 4-position, including the introduction of a methyl group, can significantly influence the binding affinity and functional activity of these compounds. For instance, certain azepane derivatives have shown promise as selective dopamine D3 receptor ligands, which are of interest for the treatment of substance abuse disorders.[1]

| Compound ID | Receptor Target | Kᵢ (nM) | Efficacy |

| AZ-D1 | Dopamine D3 | 0.7 | Antagonist |

| AZ-D2 | Dopamine D2L | 93.3 | Antagonist |

| AZ-O1 | μ-Opioid | 1.45 | Agonist |

| AZ-O2 | δ-Opioid | >1000 | N/A |

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-4-methylazepane Analogs

This protocol describes a general method for the synthesis of 4-aryl-4-methylazepane analogs starting from a 4-aryl-4-cyano-piperidine precursor, which can be adapted for various substituted analogs.

Step 1: Synthesis of 1-Benzyl-4-aryl-4-cyanopiperidine

To a solution of 1-benzyl-4-piperidone (1.0 eq) and the desired arylacetonitrile (1.1 eq) in anhydrous toluene, add sodium amide (1.5 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Grignard Reaction to form 1-Benzyl-4-aryl-4-acetylpiperidine

To a solution of 1-benzyl-4-aryl-4-cyanopiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add methylmagnesium bromide (3.0 M solution in diethyl ether, 2.0 eq) dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Step 3: Debenzylation to form 4-Aryl-4-acetylpiperidine

A solution of 1-benzyl-4-aryl-4-acetylpiperidine (1.0 eq) in methanol is hydrogenated over 10% palladium on carbon (10 wt%) under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the desired product.

Step 4: Ring Expansion to form 4-Aryl-4-methylazepan-2-one

The detailed procedure for this step would be highly dependent on the specific ring expansion methodology chosen, such as the Schmidt rearrangement or the Beckmann rearrangement of an oxime derivative.

In Vitro μ-Opioid Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the μ-opioid receptor.

Materials:

-

Membrane preparations from cells stably expressing the human μ-opioid receptor.

-

[³H]-DAMGO (a selective μ-opioid receptor agonist) as the radioligand.

-

Naloxone as a non-selective opioid receptor antagonist (for determining non-specific binding).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds (this compound analogs).

Procedure:

-

Thaw the cell membrane preparations on ice.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of the radioligand solution, 50 µL of the test compound solution (or buffer for total binding, or naloxone for non-specific binding), and 100 µL of the membrane preparation.

-

Incubate the plate at 25 °C for 60 minutes.

-

Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, and then add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Kᵢ values for the test compounds using appropriate software.

Signaling Pathways and Logical Relationships

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Partial agonists at the D2R are a key feature of third-generation antipsychotics.[2] The signaling cascade initiated by D2R activation is a potential target for this compound analogs.

References

- 1. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylazepane as a Scaffold in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility offer unique opportunities for scaffold decoration and the development of novel therapeutics with improved pharmacological profiles. Within this class of compounds, 4-methylazepane presents a strategic starting point for generating diverse chemical libraries. The methyl group at the 4-position can influence the ring's conformation and provide a vector for further functionalization, potentially leading to enhanced target affinity, selectivity, and metabolic stability. This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, potential applications, and methodologies for the evaluation of its derivatives.

Introduction to the this compound Scaffold

The this compound core is a valuable building block in drug discovery, primarily utilized as a bioisosteric replacement for the ubiquitous piperidine ring. The rationale behind this substitution lies in the potential to modulate physicochemical and pharmacokinetic properties. The larger, more flexible azepane ring can explore a different conformational space compared to the rigid chair/boat conformations of piperidine, potentially leading to novel interactions with biological targets. The methyl group can serve to restrict this conformational flexibility in a desirable manner, enhancing binding affinity and reducing off-target effects.[1]

Key Attributes of the this compound Scaffold:

-

Increased Three-Dimensionality: The non-planar nature of the azepane ring provides greater spatial diversity for substituent placement.

-

Modulated Lipophilicity: The introduction of the methyl group can subtly alter the lipophilicity of the molecule, impacting its solubility and membrane permeability.

-

Potential for Improved Pharmacokinetics: Altering the scaffold from piperidine to this compound can influence metabolic pathways, potentially leading to improved metabolic stability and a more favorable pharmacokinetic profile.

-

Versatile Synthetic Handle: The secondary amine of the azepane ring is readily amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the commercially available this compound hydrochloride. The secondary amine of the azepane ring serves as a nucleophile for various substitution reactions.

General Experimental Protocol: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

-

This compound hydrochloride

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) to neutralize the hydrochloride salt and act as a base.

-

Add the desired alkyl halide (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound derivative.

This is a general procedure and may require optimization for specific substrates and reagents.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Studies

While extensive SAR studies specifically focused on a broad library of this compound derivatives are not widely published, the scaffold holds promise in several therapeutic areas, particularly in the development of central nervous system (CNS) agents and anticancer drugs. The principles of SAR can be applied to guide the design of novel this compound-based compounds.

As Central Nervous System (CNS) Agents

The this compound scaffold is of interest for CNS drug discovery due to its potential to modulate the properties required for blood-brain barrier penetration and interaction with CNS targets such as G-protein coupled receptors (GPCRs).[2][3][4][5] For instance, derivatives could be designed as ligands for dopamine or serotonin receptors.

Table 1: Hypothetical SAR Data for this compound Derivatives as Dopamine D2 Receptor Ligands

| Compound ID | R-Group (on Azepane Nitrogen) | D2 Receptor Binding Affinity (Ki, nM) |

| 1a | Benzyl | 150 |

| 1b | 4-Fluorobenzyl | 85 |

| 1c | 4-Methoxybenzyl | 120 |

| 1d | 2-Phenylethyl | 250 |

| 1e | 3-Phenylpropyl | 180 |

This data is hypothetical and for illustrative purposes to demonstrate how SAR data for this compound derivatives would be presented.

As Anticancer Agents

The azepane scaffold has been incorporated into molecules with anticancer activity.[6] Derivatives of this compound could be explored as inhibitors of various cancer-related targets, such as protein kinases.

Table 2: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | R-Group (on Azepane Nitrogen) | Cancer Cell Line | IC50 (µM) |

| 2a | 4-Chlorobenzoyl | MCF-7 (Breast) | 12.5 |

| 2b | 4-Anisoyl | MCF-7 (Breast) | 25.1 |

| 2c | 3,4-Dichlorobenzoyl | MCF-7 (Breast) | 8.3 |

| 2d | 4-Chlorobenzoyl | HCT116 (Colon) | 15.8 |

| 2e | 3,4-Dichlorobenzoyl | HCT116 (Colon) | 9.7 |

This data is hypothetical and for illustrative purposes to demonstrate how SAR data for this compound derivatives would be presented.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context in which this compound derivatives may act and how they are evaluated.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many CNS drugs target GPCRs. A this compound-containing ligand could act as an agonist or antagonist of a GPCR, modulating downstream signaling cascades.

Caption: Generalized GPCR signaling cascade initiated by a ligand.

Kinase Inhibitor Experimental Workflow

For anticancer applications, this compound derivatives might be screened for their ability to inhibit protein kinases. The following workflow illustrates the typical steps in such a screening process.

Caption: Workflow for the evaluation of kinase inhibitors.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its structural features suggest potential advantages over more common heterocyclic rings in tuning the properties of drug candidates. While a comprehensive body of literature dedicated to this specific scaffold is still emerging, the principles of bioisosterism and established synthetic methodologies provide a solid foundation for its exploration. Future research focused on the systematic synthesis and biological evaluation of this compound libraries is warranted to fully unlock the therapeutic potential of this versatile scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tools for the Next Generation of Therapeutic Research | The Scientist [the-scientist.com]

- 6. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 4-Methylazepane-Containing Compounds and Their Molecular Targets

For Immediate Release

LILLE, France – December 25, 2025 – In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity is paramount. The 4-methylazepane moiety has emerged as a significant building block in medicinal chemistry, contributing to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the therapeutic potential of this compound-containing compounds, focusing on key molecular targets, their associated signaling pathways, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics.

The versatility of the this compound scaffold allows for its incorporation into a diverse range of molecular architectures, leading to compounds with activity against several important protein classes. This guide will focus on four prominent therapeutic targets that have been identified for various classes of compounds containing the this compound or structurally related azepane and pyrazole motifs: Cyclin-Dependent Kinase 9 (CDK9), the Histamine H3 Receptor (H3R), FMS-like Tyrosine Kinase 3 (FLT3), and Tubulin.

Key Therapeutic Targets and Mechanisms of Action

Cyclin-Dependent Kinase 9 (CDK9): A Target in Oncology

Compounds incorporating a this compound-containing pyrazole carboxamide scaffold have shown promise as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.[1][2][3][4] This makes CDK9 a compelling target for the treatment of various hematological malignancies and solid tumors.[1][4]

CDK9 Signaling Pathway Leading to Apoptosis

Histamine H3 Receptor (H3R): A Neurological Target

The azepane ring is a privileged scaffold for ligands of the Histamine H3 Receptor (H3R), a G-protein coupled receptor primarily expressed in the central nervous system.[5] H3R acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters like acetylcholine and dopamine.[5][6][7] Antagonists of H3R can enhance neurotransmitter release, a mechanism that is being explored for the treatment of cognitive disorders and other neurological conditions.[6][7]

Histamine H3 Receptor Signaling and Neurotransmitter Release

FMS-like Tyrosine Kinase 3 (FLT3): A Target in Acute Myeloid Leukemia (AML)

Derivatives of 1H-pyrazole-3-carboxamide have been designed as potent inhibitors of FMS-like Tyrosine Kinase 3 (FLT3).[6][8] Mutations in FLT3 are prevalent in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting leukemic cell proliferation and survival.[9][10] Inhibitors of FLT3 can block these downstream signaling pathways, making it a validated therapeutic target for AML.[8][9]

FLT3 Signaling Pathway in AML

Tubulin: A Classic Yet Viable Anticancer Target

Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization.[10] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a cornerstone of cancer chemotherapy.

Tubulin Polymerization and its Inhibition

Quantitative Data Summary

The following tables summarize the in vitro activities of representative compounds bearing the pyrazole scaffold, some of which are structurally related to potential this compound-containing derivatives, against their respective targets.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Kinases

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|

| 8t | FLT3 | 0.089 | - | [6] |

| CDK2 | 0.719 | - | [6] | |

| CDK4 | 0.770 | - | [6] | |

| FLT3 (ITD) | < 5 | MV4-11 | [6] | |

| FN-1501 | FLT3 | 2.33 | - | [6] |

| CDK2 | 1.02 | - | [6] |

| | CDK4 | 0.39 | - |[6] |

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activity

| Compound ID | Cell Line | GI50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |

|---|---|---|---|---|

| 5b | K562 | - | 7.30 | [10] |

| A549 | - | [10] |

| | MCF-7 | - | |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for evaluating compounds against the aforementioned targets.

CDK9 Kinase Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the CDK9/Cyclin T1 complex.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay, such as the Adapta™ Universal Kinase Assay, is commonly used.[11][12] The assay measures the amount of ADP produced during the kinase reaction. Inhibition of CDK9 results in a decreased production of ADP.

-

Materials: Recombinant human CDK9/Cyclin T1, kinase buffer, ATP, a suitable peptide substrate (e.g., CDK7/9tide), test compound, and a detection kit (e.g., Adapta™ Universal Kinase Assay Kit).[11][12][13]

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the test compound, recombinant CDK9/Cyclin T1 enzyme, and the peptide substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).[11]

-

Stop the reaction and add the detection reagents (Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer).

-

Incubate to allow for binding of the detection reagents.

-

Read the plate on a TR-FRET capable plate reader.

-

Calculate the percent inhibition and determine the IC50 value.[11]

-

Experimental Workflow for CDK9 Inhibitor Evaluation

Histamine H3 Receptor Binding Assay (Radioligand)

This assay determines the affinity of a compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

-

Principle: A competitive binding assay where the test compound competes with a known radiolabeled H3R ligand (e.g., [3H]-N-α-methylhistamine) for binding to membranes prepared from cells expressing the H3 receptor.[14][15]

-

Materials: Membranes from cells expressing recombinant human H3R, a radiolabeled H3R ligand, unlabeled test compound, wash buffer, and scintillation fluid.[14][16]

-

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[16]

-

FLT3 Kinase Assay (In Vitro)

Similar to the CDK9 assay, this method assesses the inhibitory potential of compounds against FLT3 kinase activity.

-

Principle: An ADP-Glo™ Kinase Assay is a common format. It is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction.

-

Materials: Recombinant human FLT3, kinase buffer, ATP, a poly(Glu, Tyr) 4:1 substrate, test compound, and the ADP-Glo™ Kinase Assay kit.[17]

-

Procedure:

-

Set up the kinase reaction in a 96-well plate with FLT3 enzyme, substrate, and varying concentrations of the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition and determine the IC50 value.[18]

-

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

-

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the change in absorbance at 340 nm over time.[19][20] Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds preferentially to polymerized tubulin.[21][22]

-

Materials: Purified tubulin (e.g., bovine brain), polymerization buffer, GTP, test compound, and a temperature-controlled spectrophotometer or fluorometer.[21][22][23]

-

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and the test compound in a 96-well plate on ice.

-

Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Monitor the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).[19][20]

-

Plot the absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its incorporation into various molecular frameworks has led to the identification of potent inhibitors of key targets in oncology and neurology. The information presented in this technical guide, including the elucidation of signaling pathways, quantitative biological data, and detailed experimental protocols, provides a solid foundation for researchers to build upon in the quest for next-generation medicines. Further exploration of the structure-activity relationships of this compound-containing compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising molecules into clinical candidates.

References

- 1. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 10. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. biorxiv.org [biorxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. promega.com [promega.com]

- 19. abscience.com.tw [abscience.com.tw]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamopen.com [benthamopen.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

In Silico Modeling of 4-Methylazepane Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-Methylazepane's binding to a plausible neurological target, the Norepinephrine Transporter (NET). Due to the absence of specific receptor binding data for this compound in publicly available literature, this document utilizes NET as a representative target, based on the known activities of structurally related azepane-containing compounds. This guide details the methodologies for molecular docking and outlines experimental protocols for radioligand binding assays to validate the computational findings. All quantitative data for known NET inhibitors are summarized for comparative analysis. Furthermore, this guide employs Graphviz (DOT language) to visualize the in silico modeling workflow, the experimental binding assay process, and the NET signaling pathway, providing a clear and structured approach for researchers in the field of drug discovery.

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and synthetic tractability make it an attractive starting point for the design of novel therapeutics targeting a wide range of biological entities, including G-protein coupled receptors and transporters. This compound, a simple derivative of this scaffold, presents an interesting case for exploring potential receptor interactions. While direct pharmacological data for this compound is scarce, the activity of related compounds suggests potential interactions with central nervous system (CNS) targets. Notably, derivatives of the azepane core have shown potent inhibitory activity against monoamine transporters.[2][3]

This guide focuses on the in silico modeling of this compound's interaction with the human Norepinephrine Transporter (NET). NET is a critical component of the noradrenergic system, responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission.[4] Dysregulation of NET is implicated in a variety of neurological and psychiatric disorders, making it a key target for antidepressant and ADHD medications.[5]

By using NET as a well-characterized model system, this document aims to provide a detailed, step-by-step framework for the computational prediction and experimental validation of this compound's receptor binding characteristics.

In Silico Modeling Methodology

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[6][7] This section outlines a typical workflow for docking this compound into the binding site of the human Norepinephrine Transporter.

Software and Tools

-

Molecular Graphics and Modeling: UCSF Chimera, PyMOL

-

Docking Software: AutoDock Vina, Schrödinger Maestro

-

Ligand and Receptor Preparation: AutoDockTools, Open Babel

Protocol for Molecular Docking

-

Receptor Preparation:

-

Obtain the crystal structure of the human Norepinephrine Transporter (hNET) from the Protein Data Bank (PDB). Several structures are available, such as PDB IDs: 8XB4 (apo state), 8ZPB (norepinephrine-bound), and 8HFF (norepinephrine-bound, inward-open state).[1][8][9]

-

For this protocol, we will use PDB ID: 8ZPB.

-

Load the PDB file into a molecular modeling program (e.g., UCSF Chimera).

-

Remove water molecules, co-factors, and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges (e.g., Gasteiger charges).

-

Save the prepared receptor structure in the PDBQT format for use with AutoDock Vina.

-

-

Ligand Preparation:

-

The 3D structure of this compound can be obtained from PubChem (CID 19600416).[10]

-

Load the ligand structure into a molecular modeling program.

-

Add polar hydrogens and assign charges.

-

Define the rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Definition:

-

Identify the binding site of NET. In the case of PDB ID 8ZPB, the binding site is defined by the location of the co-crystallized norepinephrine.

-

Define a grid box that encompasses the entire binding pocket. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the site.

-

-

Molecular Docking Simulation:

-

Use a docking program like AutoDock Vina to perform the docking calculations.

-

The docking algorithm will explore different conformations and orientations of this compound within the defined grid box and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Docking Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol).

-

The pose with the lowest binding energy is typically considered the most likely binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses. Key residues in the NET binding site include Asp75, Phe72, Tyr152, and Phe317.[4][6][11]

-

In Silico Modeling Workflow Diagram

References

- 1. rcsb.org [rcsb.org]

- 2. wwPDB: pdb_00008wgx [wwpdb.org]

- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. This compound | C7H15N | CID 19600416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Structure Modeling of the Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azepane Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry. Its unique, flexible, and three-dimensional structure provides an exceptional scaffold for the development of novel therapeutics across a wide range of disease areas. This technical guide offers a comprehensive overview of the role of azepane derivatives in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and experimental methodologies.

Therapeutic Significance of Azepane Derivatives

The inherent structural properties of the azepane ring allow for diverse substitutions, enabling medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates. This versatility has led to the discovery of azepane-containing compounds with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and immunomodulatory effects.[1]

Anticancer Activity

Azepane derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer. Several studies have reported potent cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Representative Azepane Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[1,2-a]azepine | 3 | HepG2 (Liver) | 0.004 | [2] |

| 6 | HepG2 (Liver) | 0.0016 | [2] | |

| 5b | MCF7 (Breast) | 0.0107 | [2] | |

| 6 | HCT116 (Colon) | 0.0211 | [2] | |

| 7 | HepG2, MCF7, HCT116 | 0.0207 - 0.0454 | [2] | |

| Dibenzo[b,f]azepine | 5e | Leukemia SR | 13.05 | [3] |

| 1-Oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione | 6d | A549 (Lung) | 0.26 | |

| 8d | MDA-MB-231 (Breast) | 0.10 | ||

| 6b | HeLa (Cervical) | 0.18 |

Note: This table presents a selection of data. For a comprehensive understanding, please refer to the cited literature.

Neurodegenerative Diseases

The azepane scaffold is also a key feature in compounds designed to combat neurodegenerative diseases, particularly Alzheimer's disease. A major strategy involves the inhibition of β-secretase 1 (BACE1), an enzyme crucial in the production of amyloid-β peptides.[6]

Table 2: BACE1 Inhibitory Activity of Azepane Derivatives

| Compound | Target | IC50 (nM) | Reference |

| NB-360 | BACE1 | - | [7] |

| Statine-based tetrapeptide 27 | BACE1 | <100 | |

| Statine-based tetrapeptide 32 | BACE1 | <100 | |

| Statine-based tetrapeptide 34 | BACE1 | <100 |

Note: Specific IC50 values for NB-360 were not provided in the abstract, but it was reported to significantly reduce Aβ levels in vivo.[7]

Kinase Inhibition

The fungal metabolite Balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C.[1] This has inspired the development of synthetic azepane-based kinase inhibitors. For instance, novel azepane derivatives have been developed as potent inhibitors of Protein Kinase B (PKB/Akt), a key node in cell signaling pathways often dysregulated in cancer.[8]

Table 3: PKB/Akt Inhibitory Activity of Azepane Derivatives

| Compound | Target | IC50 (nM) |

| 1 (Balanol-derived) | PKB-α | 5 |

| 4 | PKB-α | 4 |

Monoamine Transporter Inhibition

Azepane derivatives have been investigated as inhibitors of monoamine transporters, which are involved in the reuptake of neurotransmitters like dopamine and norepinephrine. Such inhibitors have potential applications in the treatment of various central nervous system disorders.